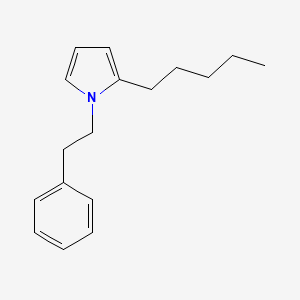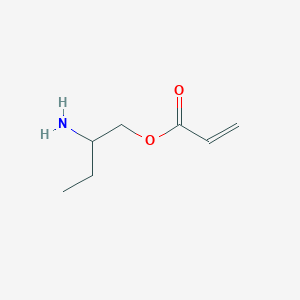
2-Aminobutyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobutyl prop-2-enoate is a chemical compound with the molecular formula C7H13NO2 It is an ester derivative of prop-2-enoic acid and 2-aminobutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 2-aminobutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobutyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-Aminobutyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-Aminobutyl prop-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved will vary depending on the target molecule and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl prop-2-enoate: Similar ester structure but lacks the amino group.
2-Aminobutyl acetate: Similar amino group but different ester component.
2-Aminobutyl methacrylate: Similar structure but with a methacrylate ester instead of prop-2-enoate.
Uniqueness
2-Aminobutyl prop-2-enoate is unique due to the presence of both an amino group and a prop-2-enoate ester. This combination of functional groups allows for a wide range of chemical reactivity and potential applications. The amino group can participate in various nucleophilic reactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
674786-04-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-aminobutyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)5-10-7(9)4-2/h4,6H,2-3,5,8H2,1H3 |
Clé InChI |
XBFYOGLPJXLVMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


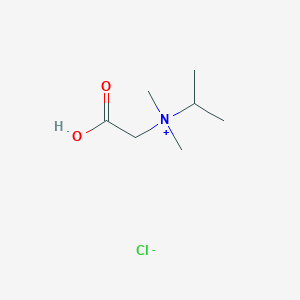
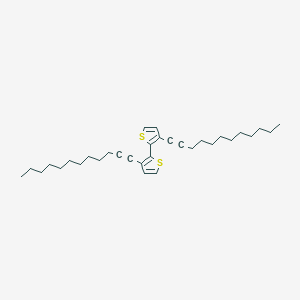
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
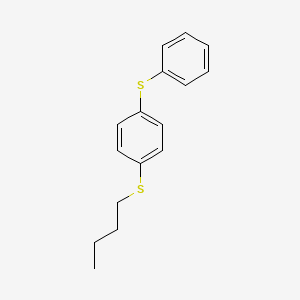
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)

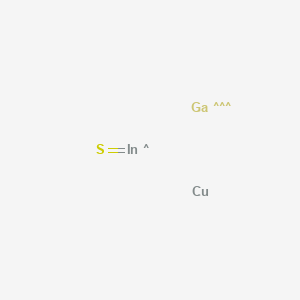
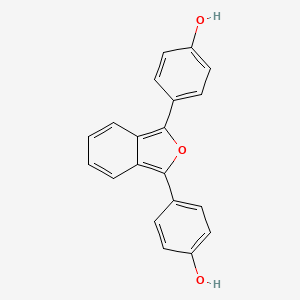
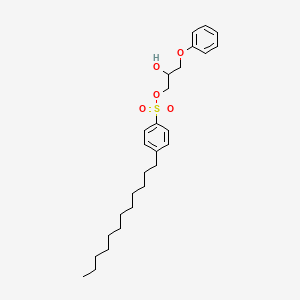
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
